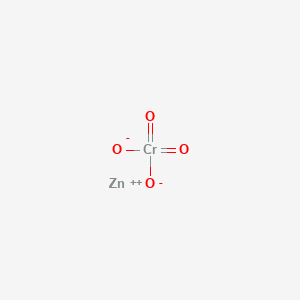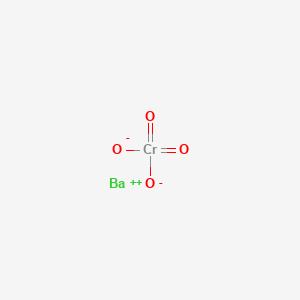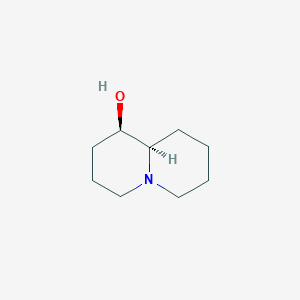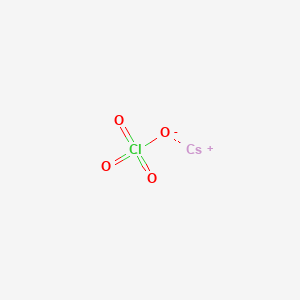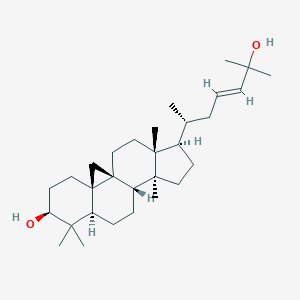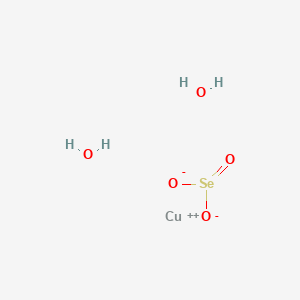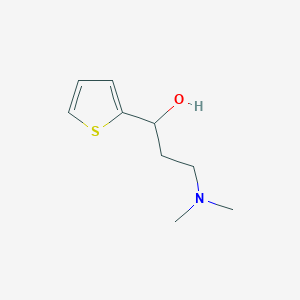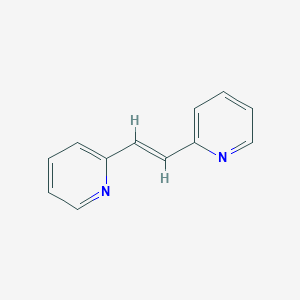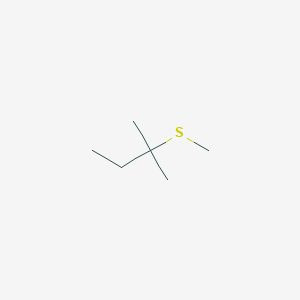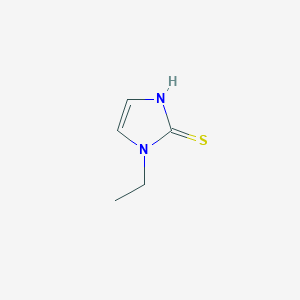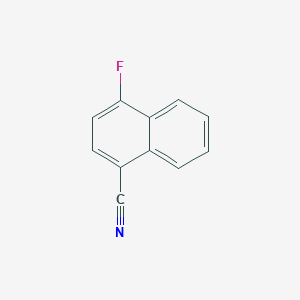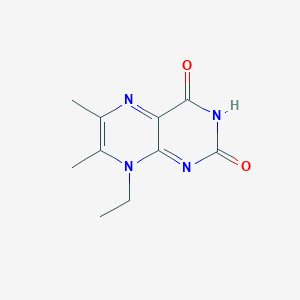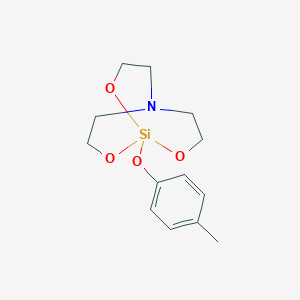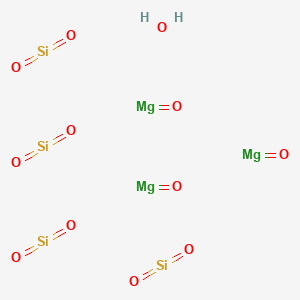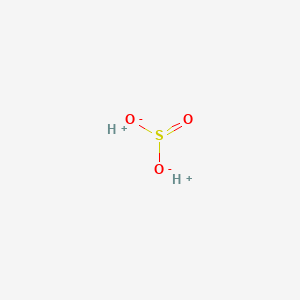
Sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfite is a chemical compound that is widely used in various industries, including food, beverage, and pharmaceuticals. It is a salt of sulfurous acid and is known for its antioxidant and antimicrobial properties. Sulfite is also used as a preservative to prevent the growth of bacteria and fungi in food and beverages.
Aplicaciones Científicas De Investigación
Biosensing Methods for Sulfite
Sulfite is used in food, pharmaceutical, and brewing industries primarily as a preservative and antibacterial agent. It is also used in biosensing methods, particularly employing sulfite oxidase for its detection. Sulfite biosensors are efficient in measuring sulfite levels in food, beverages, and water, offering advantages over conventional methods due to their reproducibility and ability to be reused multiple times (Pundir & Rawal, 2013).
Water Treatment Processes
Sulfite has gained attention as a precursor in advanced oxidation and reduction processes (AOPs/ARPs) for water treatment. It is valued for its low cost, abundance, and low eco-toxicity. Sulfite-based AOPs/ARPs have broad applications in water purification, effectively eliminating pollutants through the generation of reactive species (Wu et al., 2021).
Fluorescent Probes for Sulfite Detection
Sulfite's use in food and beverages as a preservative has necessitated the development of rapid and selective detection methods. Fluorescent probes for sulfite detection, operable in aqueous media, are being developed for applications in food quality control and environmental monitoring. These probes are sensitive, with low detection limits, making them suitable for various applications (Xie et al., 2013).
Applications in Brewing Industry
Sulfite is used in the brewing industry for its antioxidizing properties and for stabilizing beer flavor. Research on brewer's yeast has shown that manipulating certain genes can increase sulfite production, thereby enhancing the flavor stability of the beer produced (Hansen & Kielland-Brandt, 1996).
Sulfite in Food Preservation
Sulfites serve as additives in the food industry, particularly for their antimicrobial and antioxidant properties. They are used in a variety of products, including dried fruits, seafood, and some meat products. Their use is closely regulated due to potential adverse effects, and studies have been conducted to measure sulfite content in these foods (D’Amore et al., 2020).
Bioluminescent Probes for Sulfite Oxidase Deficiency
Sulfite bioluminescent probes have been developed for in vivo imaging of sulfite, which is crucial for estimating its effects in living organisms. These probes are specifically designed for the detection of sulfite through sulfite-mediated intramolecular cleavage, aiding in the investigation of endogenous sulfite and sulfite oxidase deficiency (Yang et al., 2020).
Propiedades
Número CAS |
14265-45-3 |
|---|---|
Nombre del producto |
Sulfite |
Fórmula molecular |
SO3(2−) O3S-2 |
Peso molecular |
80.07 g/mol |
Nombre IUPAC |
sulfite |
InChI |
InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)/p-2 |
Clave InChI |
LSNNMFCWUKXFEE-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-] |
SMILES canónico |
[H+].[H+].[O-]S(=O)[O-] |
Otros números CAS |
15181-46-1 7782-99-2 |
Descripción física |
Solid Gas |
Solubilidad |
558.5 mg/mL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



